![molecular formula C10H16O2 B12987487 Methyl bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12987487.png)
Methyl bicyclo[3.2.1]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bicyclo[321]octane-1-carboxylate is a bicyclic compound featuring a unique structure that consists of a cyclopentane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[3.2.1]octane-1-carboxylate typically involves the construction of the bicyclic framework followed by esterification. One common method is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization steps, such as esterification, are then carried out to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl bicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl bicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For example, it may act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylate: Similar in structure but with a different ring fusion pattern.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic framework.
8-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound
Uniqueness
Methyl bicyclo[3.2.1]octane-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl bicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-12-9(11)10-5-2-3-8(7-10)4-6-10/h8H,2-7H2,1H3 |
InChI Key |
IANZYEVFWQXHCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


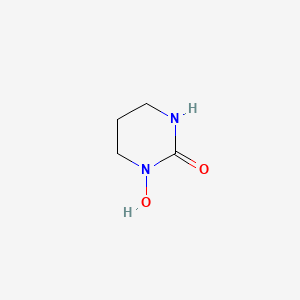
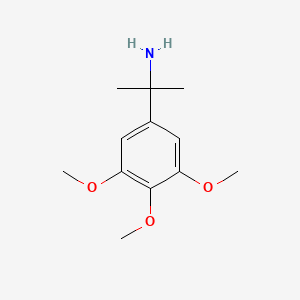

![3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12987419.png)
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B12987429.png)
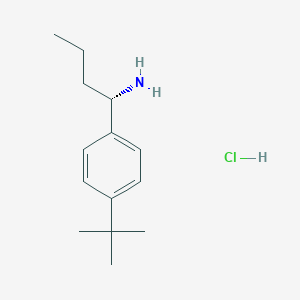

![3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987458.png)
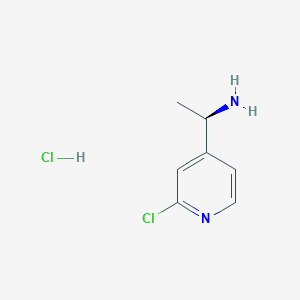
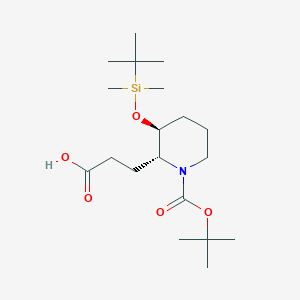
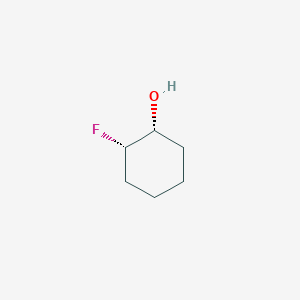
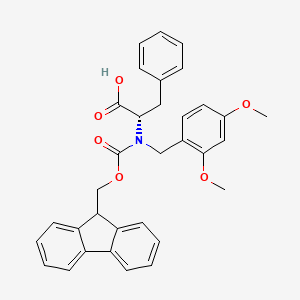
![4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B12987481.png)
![Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B12987486.png)
